Cas no 98404-04-7 (2-Chloro-4-fluoro-5-methoxy-phenylamine)

2-Chloro-4-fluoro-5-methoxy-phenylamine is a halogenated aniline derivative featuring chloro, fluoro, and methoxy substituents on the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of multiple functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its structural properties make it valuable in constructing complex molecules, such as active pharmaceutical ingredients (APIs) or advanced materials. The electron-withdrawing effects of the chloro and fluoro groups, combined with the methoxy donor, contribute to its utility in cross-coupling reactions and other transformations. High purity grades ensure consistent performance in research and industrial processes.
2-Chloro-4-fluoro-5-methoxy-phenylamine structure
98404-04-7 structure
Product name:2-Chloro-4-fluoro-5-methoxy-phenylamine
CAS No:98404-04-7
MF:C7H7ClFNO
MW:175.587984323502
MDL:MFCD20696563
CID:4667814
PubChem ID:21956478

2-Chloro-4-fluoro-5-methoxy-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-5-methoxyaniline
    • 2-Chloro-4-fluoro-5-methoxy-phenylamine
    • Benzenamine, 2-chloro-4-fluoro-5-methoxy-
    • YDA40404
    • S12262
    • CS-0098732
    • MCNJLYHDKCTFSO-UHFFFAOYSA-N
    • 98404-04-7
    • DTXSID001283938
    • SCHEMBL5258743
    • 2-Chloro-4-fluoro-5-methoxybenzenamine
    • AKOS027424104
    • SY356010
    • CS-16491
    • MFCD20696563
    • MDL: MFCD20696563
    • Inchi: 1S/C7H7ClFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
    • InChI Key: MCNJLYHDKCTFSO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1N)OC)F

Computed Properties

  • Exact Mass: 175.02
  • Monoisotopic Mass: 175.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.2

2-Chloro-4-fluoro-5-methoxy-phenylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB544085-5 g
2-Chloro-4-fluoro-5-methoxyaniline; .
98404-04-7
5g
€1,206.50 2023-04-14
TRC
C993850-50mg
2-Chloro-4-fluoro-5-methoxy-phenylamine
98404-04-7
50mg
$ 50.00 2022-04-01
Aaron
AR00IKRU-250mg
Benzenamine, 2-chloro-4-fluoro-5-methoxy-
98404-04-7 99%
250mg
$44.00 2025-02-28
Aaron
AR00IKRU-5g
Benzenamine, 2-chloro-4-fluoro-5-methoxy-
98404-04-7 99%
5g
$450.00 2025-02-28
abcr
AB544085-5g
2-Chloro-4-fluoro-5-methoxyaniline; .
98404-04-7
5g
€1206.50 2025-02-15
A2B Chem LLC
AI65630-25g
2-Chloro-4-fluoro-5-methoxyaniline
98404-04-7 98%
25g
$2164.00 2024-07-18
A2B Chem LLC
AI65630-1g
2-Chloro-4-fluoro-5-methoxyaniline
98404-04-7 98%
1g
$161.00 2024-07-18
1PlusChem
1P00IKJI-100mg
Benzenamine, 2-chloro-4-fluoro-5-methoxy-
98404-04-7 95%
100mg
$27.00 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1169372-250mg
2-Chloro-4-fluoro-5-methoxy-phenylamine
98404-04-7 97%
250mg
¥498.00 2024-04-23
A2B Chem LLC
AI65630-100mg
2-Chloro-4-fluoro-5-methoxyaniline
98404-04-7 97%
100mg
$43.00 2023-12-29

Additional information on 2-Chloro-4-fluoro-5-methoxy-phenylamine

Introduction to 2-Chloro-4-Fluoro-5-Methoxy-Phenylamine (CAS No. 98404-04-7)

2-Chloro-4-fluoro-5-methoxy-phenylamine is a heterocyclic aromatic amine derivative with the CAS registry number 98404-04-7. This compound has gained significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications in drug design and advanced materials. The molecule consists of a phenyl ring substituted with chlorine, fluorine, methoxy, and amino groups, which contribute to its diverse chemical reactivity and biological activity.

The synthesis of 2-chloro-4-fluoro-5-methoxy-phenylamine involves multi-step organic reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and amine functionalization. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production of this compound. Researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the yield and purity of 2-chloro-4-fluoro-5-methoxy-phenylamine, making it more accessible for large-scale applications.

One of the most promising applications of 2-chloro-4-fluoro-5-methoxy-phenylamine lies in its role as a building block for drug discovery. The compound's structural versatility allows it to serve as a precursor for various bioactive molecules, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents. For instance, recent studies have demonstrated that derivatives of 2-chloro-4-fluoro-5-methoxy-phenylamine exhibit potent inhibitory activity against cancer cell proliferation by targeting specific oncogenic pathways.

In addition to its pharmaceutical applications, 2-chloro-4-fluoro-5-methoxy-phenylamine has shown potential in the development of advanced materials such as conductive polymers and optoelectronic devices. Its electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy group create a unique electronic environment that enhances the compound's ability to participate in π-conjugation systems. This property makes it an attractive candidate for use in organic light-emitting diodes (OLEDs) and flexible electronics.

Recent research has also focused on the environmental impact of 2-chloro-4-fluoro-5-methoxy phenylamine. Studies have investigated its biodegradation pathways under various environmental conditions, revealing that the compound can undergo microbial transformation into less toxic metabolites under aerobic conditions. These findings are crucial for assessing the ecological safety of this compound when used in industrial or agricultural settings.

The growing interest in 2-chloro 4 fluoro 5 methoxy phenylamine has led to increased collaboration between academic institutions and industry partners to explore its full potential. By leveraging cutting-edge analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers are gaining deeper insights into the compound's molecular interactions and functional properties.

In conclusion, 2-chloro 4 fluoro 5 methoxy phenylamine (CAS No. 98404 04 7) is a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for advancing drug discovery, materials science, and environmental chemistry. As research continues to uncover new aspects of this compound's properties and capabilities, its role in shaping future innovations is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:98404-04-7)2-Chloro-4-fluoro-5-methoxy-phenylamine
A1198565
Purity:99%
Quantity:5.0g
Price ($):558.0